N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide
Description
N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide: is a chemical compound with the molecular formula C15H15NO4S . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is characterized by the presence of a methoxy group, a sulfamoyl group, and a benzamide structure, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-5-3-4-6-12(10)15(18)17-13-9-11(22(16,19)20)7-8-14(13)21-2/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXPYHXBWVIHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-5-sulfamoylaniline and 2-methylbenzoic acid.
Condensation Reaction: The primary step involves the condensation of 2-methoxy-5-sulfamoylaniline with 2-methylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfamoyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfonic acid derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The presence of the methoxy and sulfamoyl groups contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-sulfamoylphenyl)acetamide
- N-(2-methoxy-5-sulfamoylphenyl)propionamide
- N-(2-methoxy-5-sulfamoylphenyl)butyramide
Uniqueness
N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
